1-Methyl-3-[(1Z)-2-nitro-1-propenyl]benzene
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Overview
Description
1-Methyl-3-[(1Z)-2-nitro-1-propenyl]benzene is an organic compound with a benzene ring substituted with a methyl group and a nitropropenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-[(1Z)-2-nitro-1-propenyl]benzene typically involves the nitration of 1-Methyl-3-propenylbenzene. This can be achieved through electrophilic aromatic substitution reactions, where the nitro group is introduced to the benzene ring under controlled conditions. Common reagents used in this process include nitric acid and sulfuric acid, which act as nitrating agents .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-[(1Z)-2-nitro-1-propenyl]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form corresponding nitroso and hydroxylamine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents to the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Nitric acid, sulfuric acid.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products Formed
Amino derivatives: Formed through reduction of the nitro group.
Nitroso and hydroxylamine derivatives: Formed through oxidation reactions.
Substituted benzene derivatives: Formed through electrophilic aromatic substitution.
Scientific Research Applications
1-Methyl-3-[(1Z)-2-nitro-1-propenyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Methyl-3-[(1Z)-2-nitro-1-propenyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzene ring and its substituents can also participate in π-π interactions and hydrogen bonding, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-nitrobenzene: Lacks the propenyl group, resulting in different chemical and biological properties.
1-Methyl-4-[(1Z)-2-nitro-1-propenyl]benzene: Positional isomer with the nitropropenyl group at a different position on the benzene ring.
1-Methyl-3-[(1E)-2-nitro-1-propenyl]benzene: Geometric isomer with different spatial arrangement of the nitropropenyl group.
Uniqueness
1-Methyl-3-[(1Z)-2-nitro-1-propenyl]benzene is unique due to its specific substitution pattern and geometric configuration, which influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-methyl-3-[(Z)-2-nitroprop-1-enyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-8-4-3-5-10(6-8)7-9(2)11(12)13/h3-7H,1-2H3/b9-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEPUGJNPLSOKB-CLFYSBASSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C(C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C(/C)\[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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